Cas no 72707-60-9 (5-Dodecyl-1,3-benzenediol)
5-Dodecyl-1,3-benzenediol Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediol, 5-dodecyl-
- 5-dodecylbenzene-1,3-diol
- 5-Dodecyl-1,3-benzenediol
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- Inchi: 1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3
- InChI Key: VXCBVCVQEPHVDJ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1)CCCCCCCCCCCC)O
Computed Properties
- Exact Mass: 278.2247
Experimental Properties
- Density: 0.979±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 81 ºC
- Solubility: Almost insoluble (0.033 g/l) (25 º C),
- PSA: 40.46
5-Dodecyl-1,3-benzenediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D494900-10mg |
5-Dodecyl-1,3-benzenediol |
72707-60-9 | 10mg |
$115.00 | 2023-05-18 | ||
| TRC | D494900-100mg |
5-Dodecyl-1,3-benzenediol |
72707-60-9 | 100mg |
$385.00 | 2023-05-18 | ||
| TRC | D494900-500mg |
5-Dodecyl-1,3-benzenediol |
72707-60-9 | 500mg |
$1613.00 | 2023-05-18 | ||
| TRC | D494900-1g |
5-Dodecyl-1,3-benzenediol |
72707-60-9 | 1g |
$ 3000.00 | 2023-09-07 | ||
| TRC | D494900-1000mg |
5-Dodecyl-1,3-benzenediol |
72707-60-9 | 1g |
$3008.00 | 2023-05-18 |
5-Dodecyl-1,3-benzenediol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-Dodecyl-1,3-benzenediol
Introduction to 5-Dodecyl-1,3-benzenediol (CAS No. 72707-60-9)
5-Dodecyl-1,3-benzenediol, identified by the Chemical Abstracts Service Number (CAS No.) 72707-60-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural composition, exhibits a range of potential applications that are being actively explored in modern medicinal chemistry. The presence of a dodecyl side chain attached to a benzenediol backbone imparts distinct physicochemical properties, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
The molecular structure of 5-Dodecyl-1,3-benzenediol consists of a phenolic group positioned at the 1 and 3 positions of the benzene ring, with a dodecyl (C12) alkyl chain attached at the 5 position. This configuration contributes to its solubility characteristics and interaction potential with biological targets. The compound’s hydrophobic nature, influenced by the long alkyl chain, allows it to penetrate biological membranes more effectively, which is a critical factor in drug delivery systems and pharmacokinetic studies.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies that leverage the unique properties of organic compounds like 5-Dodecyl-1,3-benzenediol. Researchers have been investigating its potential role as an intermediate in synthesizing more complex molecules that could exhibit anti-inflammatory, antioxidant, or even anticancer properties. The benzenediol moiety is particularly noteworthy for its ability to participate in hydrogen bonding interactions, which is essential for binding to biological receptors and enzymes.
One of the most compelling aspects of 5-Dodecyl-1,3-benzenediol is its versatility in chemical modifications. The dodecyl group provides a handle for further functionalization, enabling the synthesis of derivatives with tailored biological activities. For instance, researchers have explored its use in creating prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach holds promise for improving drug bioavailability and reducing side effects.
Recent studies have also highlighted the compound’s potential in nanomedicine applications. The hydrophobic nature of 5-Dodecyl-1,3-benzenediol makes it an excellent candidate for formulating lipid-based nanoparticles used in drug delivery. These nanoparticles can encapsulate therapeutic agents and target them to specific sites within the body, thereby enhancing treatment efficacy while minimizing systemic exposure.
The synthesis of 5-Dodecyl-1,3-benzenediol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and Grignard reactions are commonly employed to construct the desired molecular framework. The compound’s stability under various conditions has been thoroughly evaluated, providing researchers with confidence in its utility across different experimental paradigms.
In academic research circles, 5-Dodecyl-1,3-benzenediol has been utilized as a model compound to study molecular interactions at the atomic level. Computational chemistry methods have been instrumental in predicting how this molecule might bind to biological targets such as kinases or transcription factors. These insights are crucial for designing drugs that can modulate disease-related pathways effectively.
The environmental impact of using 5-Dodecyl-1,3-benzenediol as a research chemical has also been considered. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being integrated into its production process to align with global efforts toward environmental stewardship.
As interest in personalized medicine grows, compounds like 5-Dodecyl-1,3-benzenediol are being explored for their potential use in diagnostic tools and biomarker identification. Their unique spectral properties make them suitable candidates for developing high-throughput screening assays that can rapidly identify novel therapeutic targets.
The future prospects for 5-Dodecyl-1,3-benzenediol are bright, with ongoing research suggesting new applications in areas such as regenerative medicine and neurodegenerative disease treatment. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical reality.